molecular formula C9H19N3O B8549412 1-(Propan-2-yl)piperidine-4-carbohydrazide

1-(Propan-2-yl)piperidine-4-carbohydrazide

Cat. No. B8549412
M. Wt: 185.27 g/mol
InChI Key: MRYDUIQEAIDVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436003B2

Procedure details

3.60 g (18.1 mmol) of ethyl 1-(1-methylethyl)piperidin-4-carboxylate and 1.00 g (19.9 mmol) of hydrazine hydrate were initially charged in 15 ml of ethanol and stirred at reflux for 16 h. The reaction mixture was cooled to RT and concentrated, and the residue was lyophilized. The crude product was triturated with diethyl ether (25 ml), filtered off and dried. This gave 1.91 g (57% of theory) of the product.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=O)[CH2:6][CH2:5]1)[CH3:3].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([NH:16][NH2:17])=[O:12])[CH2:6][CH2:5]1)[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)N1CCC(CC1)C(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with diethyl ether (25 ml)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC(C)N1CCC(CC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.